2,4-Dimethoxy-4'-hydroxybenzophenone (CAS 41351-30-8) is a specialized benzhydryl ketone building block primarily procured as the essential precursor for Rink-type linkers in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). By providing a core benzophenone scaffold modified with two highly electron-donating methoxy groups at the 2 and 4 positions, this compound allows manufacturers to synthesize custom Rink Acid and Rink Amide resins. In industrial peptide manufacturing, the precise electronic tuning provided by this specific substitution pattern dictates the acid lability of the resulting polymer support, directly controlling the cleavage conditions required to release the synthesized molecule[1]. Procurement of this exact precursor enables the production of custom-loaded matrices (such as PEG-PS or highly cross-linked polystyrene) tailored for aggregation-prone sequences or specialized combinatorial libraries [2].
Substituting 2,4-Dimethoxy-4'-hydroxybenzophenone with unsubstituted 4-hydroxybenzophenone or standard p-alkoxybenzyl alcohol (Wang linker precursors) fundamentally alters the cleavage mechanics of the resulting resin. The absence of the two methoxy groups in 4-hydroxybenzophenone destabilizes the benzhydryl carbocation generated during acidic cleavage, shifting the required cleavage conditions from mild acids (like 1-5% TFA) to extremely harsh reagents such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which degrade sensitive peptide sequences [1]. Conversely, substituting with a Wang linker precursor fails when the synthetic goal is a fully protected peptide fragment or a direct C-terminal amide. Wang resins require 95% TFA for cleavage, which simultaneously strips side-chain protecting groups, preventing convergent fragment condensation strategies and requiring additional downstream amidation steps [2].
The primary procurement driver for 2,4-Dimethoxy-4'-hydroxybenzophenone is its ability to form Rink Acid linkers that undergo cleavage under extremely mild conditions. The 2,4-dimethoxy substitution stabilizes the resulting carbocation, allowing peptide detachment using only 10% acetic acid in dichloromethane (DCM) or 1-5% TFA. In contrast, Wang resin linkers require 90-95% TFA for cleavage. This massive reduction in acid concentration prevents the premature removal of side-chain protecting groups (such as t-Bu, Boc, or Trt), which are stripped by the 95% TFA required for Wang resins.
| Evidence Dimension | Required cleavage acid concentration |
| Target Compound Data | 10% Acetic Acid or 1-5% TFA (Rink Acid linker) |
| Comparator Or Baseline | 90-95% TFA (Wang linker) |
| Quantified Difference | Eliminates the need for concentrated strong acid, preserving side-chain protecting groups |
| Conditions | Fmoc SPPS cleavage of protected peptide fragments |
Procuring this precursor allows manufacturers to synthesize protected peptide fragments necessary for convergent synthesis of large proteins.
When converted to a Rink Amide linker via reductive amination, this compound enables the direct synthesis of C-terminal peptide amides. Cleavage of the synthesized peptide from the Rink Amide resin using 90-95% TFA yields the amide directly in a single step [1]. If a Wang linker is used, the cleavage yields a C-terminal carboxylic acid, necessitating a secondary, post-cleavage amidation reaction to achieve the same product [2].
| Evidence Dimension | Synthetic steps to C-terminal amide |
| Target Compound Data | 1 step (direct cleavage from Rink Amide resin) |
| Comparator Or Baseline | 2 steps (cleavage to acid + subsequent amidation from Wang resin) |
| Quantified Difference | Eliminates 1 downstream synthetic step |
| Conditions | Solid-phase synthesis of biologically active peptide amides |
Reduces downstream processing time and yield loss when manufacturing peptide therapeutics that require an amide terminus for biological stability.
Procuring 2,4-Dimethoxy-4'-hydroxybenzophenone as a raw material allows for the custom functionalization of various polymer matrices (e.g., aminomethyl-PS, PEG-PS) rather than relying on pre-loaded commercial resins. This enables exact control over the resin loading capacity (e.g., tuning down to 0.2 mmol/g for highly aggregating sequences) [1]. Standard commercial pre-loaded resins often have fixed loading capacities (typically 0.5-1.0 mmol/g) which can lead to severe inter-chain aggregation and deletion sequences during the synthesis of difficult peptides [2].
| Evidence Dimension | Loading capacity control |
| Target Compound Data | Tunable (e.g., 0.2 to 1.5 mmol/g) via custom coupling |
| Comparator Or Baseline | Fixed (typically 0.5-1.0 mmol/g) in commercial pre-loaded resins |
| Quantified Difference | Provides the ability to lower substitution rates to prevent steric hindrance and aggregation |
| Conditions | Preparation of solid supports for difficult, aggregation-prone peptide sequences |
Gives process chemists the flexibility to optimize the solid support matrix and loading density to maximize the crude purity of complex peptides.
Because the Rink Acid linker derived from this compound can be cleaved with extremely dilute acid (1-5% TFA or 10% acetic acid), it is the precursor of choice for synthesizing fully protected peptide fragments. These fragments are subsequently used in solution-phase fragment condensation to build large proteins that exceed the length limitations of standard stepwise SPPS .
Many approved peptide therapeutics require a C-terminal amide to resist enzymatic degradation in vivo. By converting this ketone into a Rink Amide linker, manufacturers can synthesize these sequences and release the final amide directly during the global deprotection step with 95% TFA, bypassing the need for post-synthesis modification [1].
Beyond peptides, this compound is utilized to create custom solid supports for the combinatorial synthesis of small organic molecules. The tunable acid lability allows for the traceless cleavage of delicate pharmacophores (such as primary amines or custom amides) without subjecting the library to harsh conditions that might degrade the target molecules [2].
Irritant